molecular formula C18H21N5O6S2 B1665633 (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid CAS No. 177575-17-6

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

Cat. No. B1665633
M. Wt: 467.5 g/mol
InChI Key: HHKAOUMVRGSKLS-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AG2034 is an inhibitor of the glycinamide ribonucleotide formyltransferase (GARFT).

Scientific Research Applications

Novel Synthesis and Potential Applications

  • Synthesis of Novel Analogues : A novel synthetic approach for derivatives of tetrahydrofolic acid, incorporating a structure similar to the query compound, has been developed. This synthesis involves thermal condensation and Smiles rearrangement, indicating the potential for innovative synthetic methods in this chemical space (Totani et al., 1995).

  • Biginelli Compounds and Pyrimido[2,3-b]thiazines Synthesis : Research on Biginelli-compounds, closely related to the query compound, demonstrated methods for synthesizing various pyrimido[2,3-b]thiazines. This signifies the compound's relevance in the synthesis of complex heterocyclic structures (Kappe & Roschger, 1989).

  • Antitumor Activity : A study on 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, which bear structural similarities to the query compound, revealed potent in vitro and in vivo antitumor activity due to selective transport by folate receptors. This highlights the potential of such compounds in cancer therapeutics (Wang et al., 2010).

  • Inhibition of De Novo Purine Synthesis : AG2034, a compound with a structure akin to the query chemical, has been shown to inhibit glycinamide ribonucleotide formyltransferase, affecting purine synthesis. This suggests possible applications in cancer treatment (Obajimi, Keen, & Melera, 2009).

  • Thienopyrimidine Synthesis : Research into transformations of amino and carbonyl groups in Gewald thiophenes, structurally related to the query compound, has contributed to the synthesis of thienopyrimidines. This expands the scope of synthetic methodologies in heterocyclic chemistry (Pokhodylo et al., 2010).

  • Antimicrobial and Anticancer Agents : The development of antimicrobial and anticancer agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally similar compound, suggests potential pharmaceutical applications for similar compounds (Gad et al., 2020).

properties

CAS RN

177575-17-6

Product Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C18H21N5O6S2

Molecular Weight

467.5 g/mol

IUPAC Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1

InChI Key

HHKAOUMVRGSKLS-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](SC2=C(N1)NC(=NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1C(SC2=C(N1)NC(=NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG2034;  AG-2034;  AG 2034

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.